molecular formula C17H16O B14676909 (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol CAS No. 27995-73-9

(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol

Cat. No.: B14676909
CAS No.: 27995-73-9
M. Wt: 236.31 g/mol
InChI Key: PPTPDVUKNXBQME-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is a chiral cyclopentenol derivative characterized by a five-membered cyclopentene ring with hydroxyl and diphenyl substituents. The compound’s phenyl groups contribute to lipophilicity, while the hydroxyl group enhances polarity, creating a balance that may impact solubility, reactivity, and binding affinity in catalytic or pharmacological contexts.

Properties

CAS No.

27995-73-9

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

(1S,4S)-3,4-diphenylcyclopent-2-en-1-ol

InChI

InChI=1S/C17H16O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-11,15,17-18H,12H2/t15-,17+/m1/s1

InChI Key

PPTPDVUKNXBQME-WBVHZDCISA-N

Isomeric SMILES

C1[C@@H](C=C([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

C1C(C=C(C1C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenylacetylene with cyclopentadiene in the presence of a catalyst, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or platinum compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a model system to study the interactions of cyclopentene derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive compounds .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Cyclopentenol Derivatives

Structural and Stereochemical Differences

Compound 1 : (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol ()
  • Key Features: Substituents: Hydroxypropylamino and tetrazole-thio groups at positions 4 and 3. Stereochemistry: (1R,4S,5S) configuration.
  • The additional amino group increases basicity and water solubility compared to the purely aromatic diphenyl system in (1s,4s)-3,4-Diphenylcyclopent-2-en-1-ol .
Compound 2 : (1R,4R)-3-(3-Hydroxypropyl)-2-phenyl-4-propylcyclopent-2-enol ()
  • Key Features :
    • Substituents: Hydroxypropyl and propyl groups at positions 3 and 3.
    • Stereochemistry: Racemic (R,R) configuration.
  • The racemic synthesis method (Ni/Et3B catalysis) contrasts with enantioselective routes likely required for the target compound’s (1s,4s) configuration .
Compound 3 : (1R,2S)-2-(4-Chlorophenyl)cyclopentan-1-ol ()
  • Key Features :
    • Substituents: 4-Chlorophenyl group at position 2.
    • Stereochemistry: (1R,2S) configuration.
  • Comparison :
    • The electron-withdrawing chlorine atom enhances electrophilicity at the aromatic ring, differing from the electron-rich diphenyl groups in the target compound.
    • Reduced steric bulk compared to two phenyl groups may increase metabolic stability .
Compound 4 : (1S,4R)-cis-4-Acetoxy-2-cyclopenten-1-ol ()
  • Key Features :
    • Substituents: Acetoxy group at position 4.
    • Stereochemistry: cis-(1S,4R) configuration.
  • Comparison :
    • The ester group (acetoxy) increases hydrophobicity and susceptibility to hydrolysis compared to the hydroxyl group in the target compound.
    • The cis configuration introduces distinct ring strain and conformational preferences relative to the trans (1s,4s) arrangement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.